Ortetamine - 5580-32-5

Ortetamine

Catalog Number: EVT-405314
CAS Number: 5580-32-5
Molecular Formula: C10H15N
Molecular Weight: 149.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

While a precise mechanism of action for Compound X is not described in the abstracts, research suggests that its psychotomimetic effects are likely related to its metabolic pathway and interaction with neurotransmitters. Studies have shown that Compound X inhibits dopamine, norepinephrine, and serotonin uptake transporters, potentially leading to increased levels of these neurotransmitters in the synaptic cleft. [] Moreover, its metabolic conversion to a p-hydroquinone analog, structurally similar to 6-hydroxydopamine, suggests potential neurotoxic effects. []

Synthesis Analysis

Methods of Synthesis

Ortetamine can be synthesized through several methods, with one common route involving the reaction of 2-methylphenylacetone with ammonia in the presence of a reducing agent like lithium aluminum hydride. This reaction typically occurs under controlled temperature conditions within an inert atmosphere to ensure the formation of the desired product. The industrial production of Ortetamine follows similar synthetic routes but is optimized for higher yields and purity through purification steps such as recrystallization and chromatography.

Technical Details

  • Starting Materials: 2-methylphenylacetone, ammonia.
  • Reducing Agents: Lithium aluminum hydride.
  • Conditions: Inert atmosphere, controlled temperature.
  • Purification Techniques: Recrystallization, chromatography.
Molecular Structure Analysis

Structure of Ortetamine

The molecular structure of Ortetamine consists of a phenethylamine backbone with a methyl group attached to the phenyl ring. This structure is pivotal in determining its biological activity and interaction with neurotransmitter systems.

Molecular Data

  • Molecular Formula: C10H15N
  • Molecular Weight: 149.23 g/mol
  • Melting Point: Specific melting point data for Ortetamine is not widely documented, but similar compounds typically exhibit melting points ranging from 100 °C to 200 °C depending on their structural characteristics .
Chemical Reactions Analysis

Types of Reactions

Ortetamine undergoes several types of chemical reactions:

  • Oxidation: Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction can yield secondary amines using lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic aromatic substitution reactions may occur, allowing for various substituents to replace the methyl group on the phenyl ring.

Technical Details

  • Common Reagents for Reactions:
    • Oxidizing Agents: Potassium permanganate, chromium trioxide.
    • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
    • Substituents for Electrophilic Aromatic Substitution: Halogens (chlorine, bromine) and catalysts like iron(III) chloride.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility data are not explicitly stated but similar compounds tend to be soluble in organic solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents and may undergo hydrolysis under certain conditions.

Relevant data on physical properties such as boiling point or solubility are not extensively documented but can be inferred from related compounds within the same class .

Applications

Ortetamine has several scientific applications:

  • Research Tool: Used as a reference compound in studies exploring amphetamine analogs and their pharmacological properties.
  • Neuroscience Studies: Investigated for its effects on neurotransmitter dynamics in the central nervous system.
  • Pharmaceutical Development: Explored for potential therapeutic applications in treating attention deficit hyperactivity disorder and narcolepsy .
Introduction to Ortetamine in Psychopharmacological Research

Historical Context and Classification Within the Amphetamine Analogues

Ortetamine (2-methylamphetamine or o,α-dimethylphenethylamine) is a substituted amphetamine analogue first synthesized during mid-20th-century efforts to explore structure-activity relationships (SAR) of phenethylamine derivatives. Its core structure features a methyl group at the ortho position of the phenyl ring, distinguishing it from amphetamine (which lacks ring substitutions) and para-methylamphetamine (PMA) [4] [5] [9]. This structural modification emerged alongside pharmaceutical developments like Benzedrine® (racemic amphetamine) in the 1930s and Dexedrine® (dextroamphetamine) in the 1940s [2]. Unlike clinically deployed amphetamines, ortetamine remained primarily a research tool for probing SAR in stimulant pharmacology [4] [9].

  • Evolution from Early Amphetamines: Amphetamine’s discovery by Edeleanu in 1887 and subsequent military use (e.g., WWII Pervitin®) catalyzed interest in ring-substituted variants [2] [5]. Ortetamine exemplifies structural diversification aimed at modulating receptor affinity and metabolic stability. Its ortho-methyl group induces steric hindrance, potentially altering binding to monoamine transporters or receptors compared to unsubstituted amphetamines [4] [9].

  • Positional Isomerism Significance: Among methyl-ring-substituted amphetamines, positional isomerism critically influences pharmacological profiles. Animal drug discrimination studies demonstrate that ortetamine substitutes for dextroamphetamine but with ≈10% potency, indicating shared stimulant properties but reduced efficacy. In contrast, meta-methylamphetamine shows divergent effects, underscoring the ortho position's unique steric and electronic contributions [4].

Table 1: Key Chemical Identifiers and Properties of Ortetamine

PropertyValue
CAS Registry Number5580-32-5
IUPAC Name(±)-1-(2-methylphenyl)propan-2-amine
Molecular FormulaC₁₀H₁₅N
Molecular Weight149.24 g/mol
Chiral Centers1 (racemic mixture)
XLogP32.585 (Predicted lipophilicity)
Synonyms2-Methylamphetamine, o-methyl-α-methylphenethylamine

Source: [4] [7] [9]

Table 2: Structural Comparisons of Select Amphetamine Analogues

CompoundSubstitution PatternRelative Potency (vs. Dextroamphetamine)
AmphetamineUnsubstituted phenyl1.0 (Reference)
Ortetamineortho-methyl≈0.1
3-Methylamphetaminemeta-methyl<0.1 (Divergent discriminative stimulus)
4-Methylamphetamine (PMA)para-methylVariable (Higher serotonergic effects)

Source: [4] [5]

Significance in Neuropharmacology and Receptor Targeting

Ortetamine serves as a molecular probe for investigating neurotransmitter receptor interactions, particularly within dopamine (DA) and trace amine-associated receptor (TAAR) systems. Its substituted phenethylamine scaffold enables exploration of steric influences on receptor binding and signaling bias—a key focus in neuropsychiatric drug discovery [3] [6] [8].

  • Dopaminergic System Engagement: Like amphetamine, ortetamine likely enhances extracellular DA via competitive inhibition at the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2) displacement [1]. However, its ortho-methyl group may alter affinity for DA receptor subtypes (D1–D5). Computational models suggest steric clashes could reduce efficacy at postsynaptic D2 receptors, potentially shifting activity toward presynaptic autoreceptors or TAAR1—a receptor regulating DA homeostasis [1] [6].

  • GPCR Heteromer Targeting: Emerging neuropharmacology emphasizes G protein-coupled receptor (GPCR) heteromers (e.g., D1-D2, A2A-D2) as unique signaling units. Ortetamine’s structural motif could confer selectivity for specific heteromeric interfaces. For example:

  • D2-CB1 Heteromers: Couple to Gs (unlike monomeric D2’s Gi coupling). Ortetamine may modulate allosteric sites within this complex, affecting cAMP cascades [8].
  • TAAR1-mGluR2/3 Crosstalk: TAAR1 activation inhibits glutamate release via mGluR2/3 interactions. Ortetamine’s TAAR1 affinity (inferred from amphetamine SAR) positions it to probe this pathway’s relevance in disorders like schizophrenia [3] [6].

  • Biased Signaling Investigations: Substituted amphetamines can stabilize distinct GPCR conformations, activating subsets of intracellular effectors. Ortetamine’s steric bulk may favor β-arrestin recruitment over G-protein activation at DA receptors—a property linked to reduced side effects in opioid drug design [6] [10]. Current research explores whether such bias mitigates risks like seizures (associated with δ-opioid agonists) or dyskinesias [8] [10].

Table 3: Potential GPCR Heteromer Targets of Ortetamine

GPCR HeteromerSignaling Shift vs. MonomersTherapeutic Relevance
D2-CB1Gs coupling → ↑cAMP (vs. Gi in D2)Parkinson’s dyskinesias, addiction
A1-A2A AdenosineTetrameric complex modulates GABA/glutamate releaseNeuroprotection, epilepsy
TAAR1-mGluR3TAAR1 activation → mGluR3-mediated glutamate inhibitionSchizophrenia, cognitive disorders

Source: [3] [6] [8]

  • Neurochemical Specificity: Unlike classical amphetamines, ortetamine’s ortho-methyl group may reduce serotonergic activity, shifting its profile toward DA/norepinephrine (NE) modulation. This selectivity could inform targeted therapies for disorders with catecholamine deficits (e.g., ADHD, narcolepsy) while minimizing 5-HT2A-mediated hallucinations [1] [4].

Properties

CAS Number

5580-32-5

Product Name

Ortetamine

IUPAC Name

1-(2-methylphenyl)propan-2-amine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7,11H2,1-2H3

InChI Key

ZEMQBDFHXOOXLY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(C)N

Canonical SMILES

CC1=CC=CC=C1CC(C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.